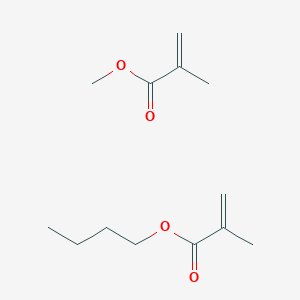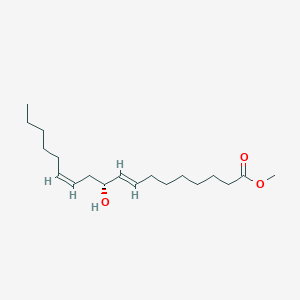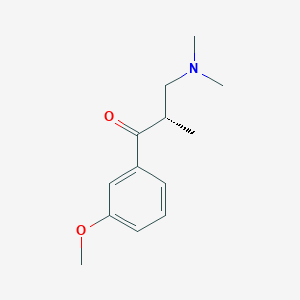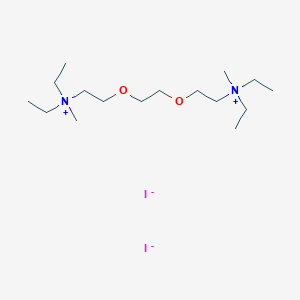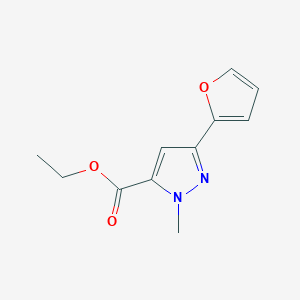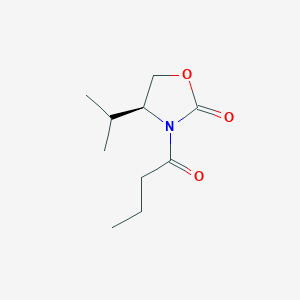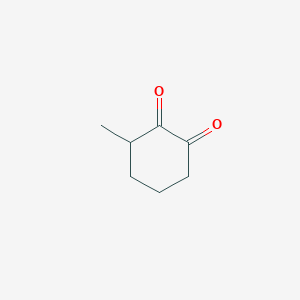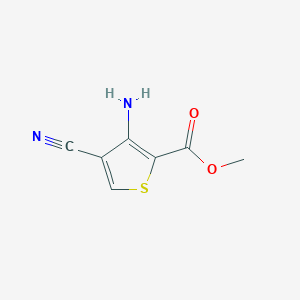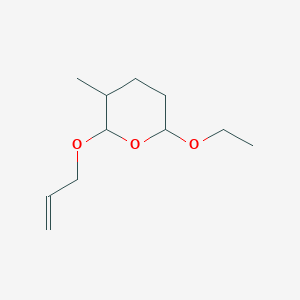
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline, also known as DCBSA, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. DCBSA is a white crystalline solid that is commonly used as a reagent in organic synthesis. It has also been found to have potential applications in scientific research due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline is not fully understood, but it is believed to interact with biological molecules through the formation of hydrogen bonds. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to interact with proteins, nucleic acids, and carbohydrates.
Effets Biochimiques Et Physiologiques
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has also been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline in lab experiments is its ability to interact with biological molecules. This makes it a useful tool for studying the structure and function of these molecules. However, 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline. One area of interest is the development of new analytical methods for the detection of biological molecules. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline could also be used in the development of new drugs and agrochemicals. Additionally, further research could be done to better understand the mechanism of action of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline and its interactions with biological molecules.
Méthodes De Synthèse
The synthesis of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline involves the reaction of 2,4-dichloronitrobenzene with aniline in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfuric acid to form 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline.
Applications De Recherche Scientifique
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to have potential applications in scientific research due to its ability to interact with biological molecules. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has also been found to be useful in the development of new analytical methods for the detection of biological molecules.
Propriétés
Numéro CAS |
105456-57-3 |
|---|---|
Nom du produit |
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline |
Formule moléculaire |
C12H9Cl2NO2S |
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-1-6-12(11(14)7-8)18(16,17)10-4-2-9(15)3-5-10/h1-7H,15H2 |
Clé InChI |
CHFQGCGWPRNPEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



